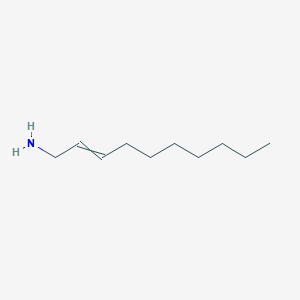![molecular formula C11H20O2 B14394875 1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one CAS No. 90075-13-1](/img/structure/B14394875.png)
1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one is an organic compound characterized by a cyclopropyl ring substituted with a hydroxymethyl group and a heptanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one typically involves the cyclopropanation of an appropriate alkene followed by functional group modifications. One common method is the reaction of a heptanone derivative with a cyclopropylcarbinol under acidic or basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized catalysts to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alcohols, carboxylic acids, and appropriate catalysts
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Ethers, esters
Scientific Research Applications
1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and ketone groups can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Cyclopropylcarbinol: Shares the cyclopropyl ring and hydroxymethyl group but lacks the heptanone chain.
Heptanone derivatives: Compounds with similar heptanone chains but different substituents on the cyclopropyl ring.
Uniqueness: 1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one is unique due to the combination of the cyclopropyl ring, hydroxymethyl group, and heptanone chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90075-13-1 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)cyclopropyl]heptan-1-one |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-11(13)10-7-9(10)8-12/h9-10,12H,2-8H2,1H3 |
InChI Key |
RBYCLQATLUULNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C1CC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14394796.png)
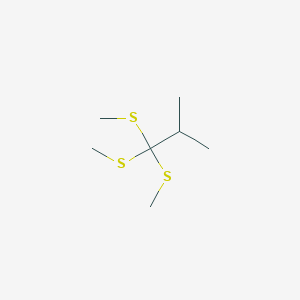

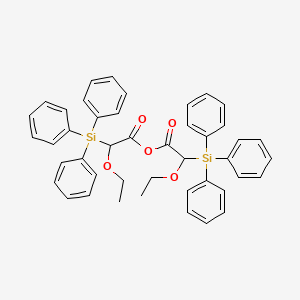
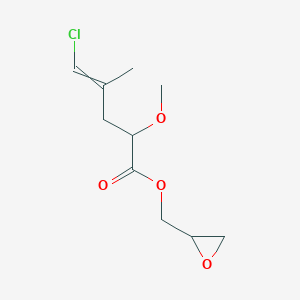
![Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis-](/img/structure/B14394829.png)
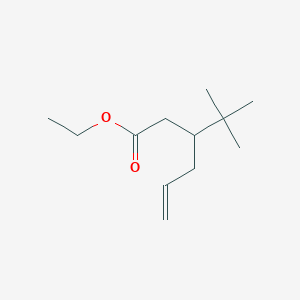
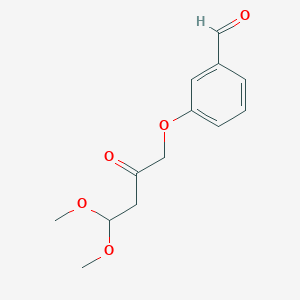
![1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol](/img/structure/B14394859.png)
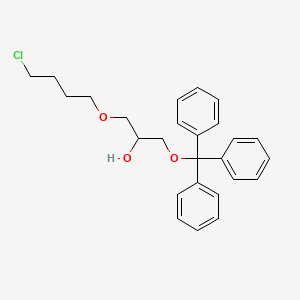
![Diethyl {2,2-bis[(but-2-en-1-yl)sulfanyl]-1-cyanoethenyl}phosphonate](/img/structure/B14394872.png)
![[2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid](/img/structure/B14394874.png)

